molecular formula C23H19N3O2 B13443234 Pde10A-IN-8

Pde10A-IN-8

Cat. No.: B13443234
M. Wt: 369.4 g/mol
InChI Key: OUKKASCLDKRILK-UHFFFAOYSA-N
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Description

Pde10A-IN-8 is a compound that inhibits the enzyme phosphodiesterase 10A (PDE10A). PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial for intracellular signaling. PDE10A is predominantly expressed in the brain, particularly in the striatum, and plays a significant role in regulating motor control and cognitive functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pde10A-IN-8 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the reactions .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, as well as using advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Pde10A-IN-8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and protective groups (e.g., tert-butyloxycarbonyl) to ensure the selectivity and efficiency of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Mechanism of Action

Pde10A-IN-8 exerts its effects by inhibiting the activity of PDE10A, leading to the accumulation of cAMP and cGMP within neurons. This enhances signaling through their respective pathways, modulating neurotransmitter release, neuronal excitability, and synaptic plasticity. The increased activity of the cAMP/protein kinase A (PKA) and cGMP/protein kinase G (PKG) signaling pathways plays a crucial role in restoring normal neuronal function and addressing the underlying pathophysiology of various neurological disorders .

Properties

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

N-methyl-N-[4-(quinolin-2-ylmethoxy)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C23H19N3O2/c1-26(23(27)18-12-14-24-15-13-18)20-8-10-21(11-9-20)28-16-19-7-6-17-4-2-3-5-22(17)25-19/h2-15H,16H2,1H3

InChI Key

OUKKASCLDKRILK-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC=NC=C4

Origin of Product

United States

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